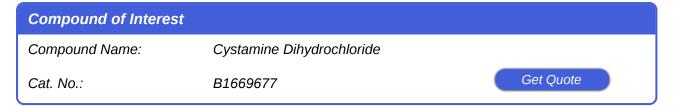


The structural difference between cystamine and cysteamine.

Author: BenchChem Technical Support Team. Date: December 2025

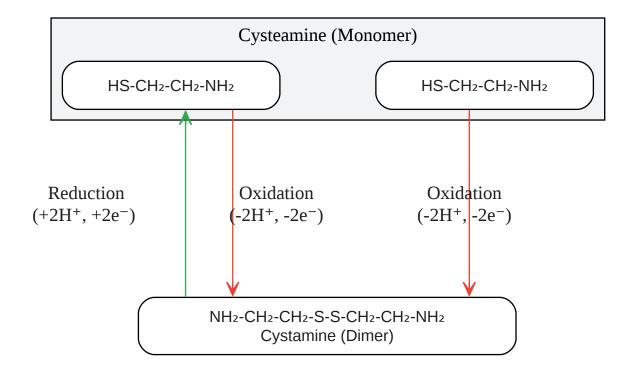


Core Structural Difference: A Tale of a Disulfide Bond

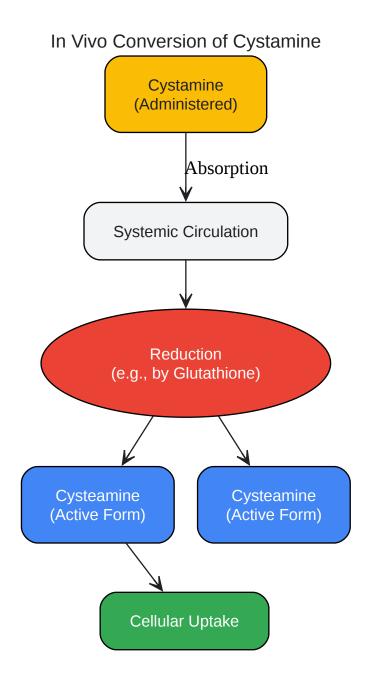
The fundamental structural difference between cystamine and cysteamine lies in a single disulfide bond. Cysteamine is a simple aminothiol, characterized by a terminal sulfhydryl (-SH) group.[1][2] Cystamine, in contrast, is the oxidized dimer of cysteamine, where two cysteamine molecules are linked via a disulfide (-S-S-) bond.[3][4]

This dimerization is a reversible redox process. The oxidation of two cysteamine molecules yields one molecule of cystamine, while the reduction of cystamine cleaves the disulfide bond to yield two molecules of cysteamine. This relationship is central to their biological activities, as cystamine often serves as a prodrug that is converted to the active cysteamine form within the reducing environment of the body.[5][6]

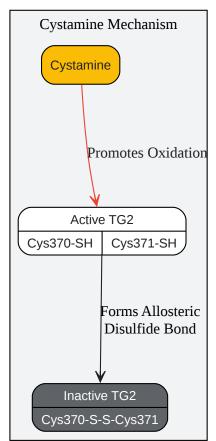


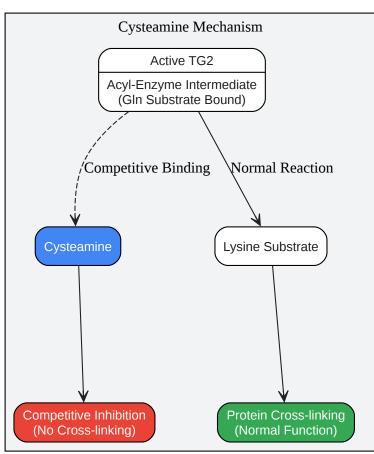




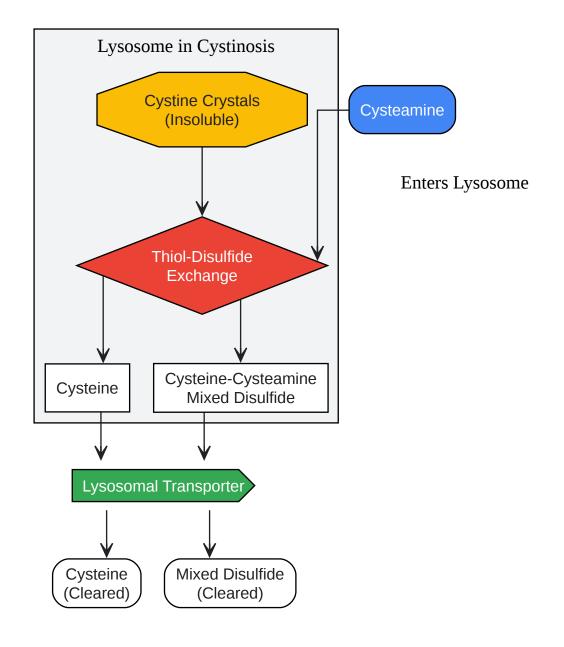












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